Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

This 2-aminothiazole scaffold carries a pyridin-3-yl substituent at the 5-position—a critical selectivity determinant for Pim, CHK1, and Src family kinases. Unlike phenyl analogs, the pyridine nitrogen provides an additional hydrogen bond acceptor that shifts target profiles and improves solubility. With a predicted LogP of 1.1, this methyl ester building block offers a hydrophilic starting point for ADME optimization. The carbomethoxy group enables rapid SAR expansion via hydrolysis or amidation. Procure at ≥97% purity for reproducible hit-to-lead campaigns in oncology, neuroinflammation, or BChE-targeted programs.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 1086375-64-5
Cat. No. B1386568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate
CAS1086375-64-5
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)N)C2=CN=CC=C2
InChIInChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13)
InChIKeyNPPJSYBNSCAWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate CAS 1086375-64-5: A Key Heterocyclic Scaffold for Kinase-Focused Discovery


Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate (CAS 1086375-64-5) is a heterocyclic building block that fuses a 2-aminothiazole core with a pyridin-3-yl substituent and a methyl carboxylate group [1]. This scaffold, with a molecular weight of 235.26 g/mol, is a commercially available research compound typically offered at ≥95% purity . The 2-aminothiazole motif is a validated pharmacophore widely explored in medicinal chemistry for its ability to engage ATP-binding pockets of various kinases, including Pim, CHK1, and Src family kinases, making it a valuable starting point for developing selective inhibitors [2].

Why Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate (CAS 1086375-64-5) is Not a Generic 2-Aminothiazole


Attempting to substitute this specific compound with a simpler 2-aminothiazole analog, such as Methyl 2-amino-5-phenylthiazole-4-carboxylate, is likely to alter the biological profile and physicochemical properties of the final molecule . The pyridin-3-yl group at the 5-position is a critical determinant of kinase selectivity; class-level evidence shows that substituting a phenyl ring with a pyridine moiety can significantly shift a compound's target profile, as seen in the development of selective butyrylcholinesterase (BChE) inhibitors [1]. Furthermore, the nitrogen atom in the pyridine ring provides an additional hydrogen bond acceptor, influencing solubility and binding interactions in ways a phenyl analog cannot replicate [2].

Quantitative Differentiation Guide: Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate vs. Closest Analogs


Structural and Substructural Comparison: Pyridine vs. Phenyl Analogs

The core differentiation of this compound lies in its 5-(pyridin-3-yl) substitution compared to common 5-phenyl analogs like Methyl 2-amino-5-phenylthiazole-4-carboxylate . While both share the 2-aminothiazole-4-carboxylate core, the replacement of a phenyl ring with a pyridin-3-yl group introduces a basic nitrogen atom. This is a key feature in many kinase inhibitor pharmacophores, as the pyridine nitrogen can form critical hydrogen bonds with the kinase hinge region or influence electronic distribution, a capability absent in the phenyl analog [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Purity Specification and Procurement Reliability

Procurement from reputable vendors like AKSci guarantees a minimum purity specification of 95% for this compound (CAS 1086375-64-5) . This is a critical factor for ensuring reproducible results in biological assays. In contrast, sourcing the compound from lesser-known aggregators or general marketplaces may result in unspecified purity, which can introduce batch-to-batch variability and confound SAR or screening data. While no direct comparison to a specific analog's purity is provided, the availability of a clear, vendor-backed purity standard is a differentiating procurement factor.

Chemical Procurement Quality Control Reproducibility

Predicted Physicochemical Properties for Bioactivity and Handling

The compound's predicted physicochemical properties offer a different profile compared to a bulkier analog. For Methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate, the calculated LogP is 1.1 [1]. This indicates a more hydrophilic character compared to Methyl 2-amino-5-phenylthiazole-4-carboxylate, which has a predicted LogP of approximately 2.2 (based on its higher carbon count and lack of pyridine nitrogen) . The lower LogP suggests better aqueous solubility, which can be advantageous for in vitro assay preparation and may correlate with different ADME properties in vivo.

ADME Prediction Compound Handling Physicochemical Profiling

Class-Level Potency Against Kinase Targets

While specific IC50 data for Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate is not publicly available, its core scaffold is validated by class-level evidence. The 2-aminothiazole-pyridine motif is a known kinase inhibitor template. For instance, optimized 2-aminothiazole derivatives have been developed as potent pan-Src kinase inhibitors with IC50 values as low as 5 µM for the initial hit (compound 1) against human Lck [1]. More advanced analogs in the same class have achieved single-digit nanomolar potency against specific targets like PI3Kδ (IC50 = 6 nM) [2]. This demonstrates the potential of this scaffold for developing highly potent and selective kinase inhibitors.

Kinase Inhibition Anticancer Drug Discovery Structure-Activity Relationship

Primary Applications for Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate in Drug Discovery


Synthesis of Focused Kinase Inhibitor Libraries

This compound is an ideal building block for generating libraries of novel kinase inhibitors, particularly those targeting the Pim, CHK1, and Src families [1]. Its 2-aminothiazole core and pyridin-3-yl group are privileged motifs that can be elaborated via the carboxylate ester to create diverse analogs for structure-activity relationship (SAR) studies. Procurement of high-purity material (≥95%) from a reputable vendor like AKSci ensures consistent synthetic outcomes and reliable biological data .

Medicinal Chemistry Hit-to-Lead Optimization

Researchers can use Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate as a core scaffold in hit-to-lead campaigns for oncology or inflammatory disease targets [2]. The predicted LogP of 1.1 makes it a more hydrophilic starting point compared to phenyl analogs, which can be a strategic advantage when optimizing compounds for improved solubility and metabolic stability [3]. Further derivatization at the 2-amino position or through hydrolysis of the methyl ester allows for rapid exploration of chemical space.

Development of Selective Butyrylcholinesterase (BChE) Inhibitors

Class-level evidence demonstrates that pyridine-containing 2-aminothiazole derivatives can exhibit enhanced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [4]. This compound provides a convenient starting point for synthesizing and evaluating new chemical entities (NCEs) for the potential treatment of Alzheimer's disease and other neurological conditions where BChE inhibition is a relevant therapeutic mechanism [5].

Technical Documentation Hub

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